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Abstract

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class,
developed and introduced by Bayer CropScience. It is a potent inhibitor of sterol biosynthesis
in fungi, demonstrating broad-spectrum activity, particularly against powdery mildews. This
technical guide provides an in-depth overview of the discovery and developmental history of
Spiroxamine, its chemical synthesis, detailed mode of action, and fungicidal spectrum. The
document includes a compilation of its fungicidal efficacy, detailed experimental protocols for its
evaluation, and visualizations of its mechanism of action and the typical fungicide development
workflow.

Discovery and Developmental History

Spiroxamine was discovered and developed by Bayer CropScience in 1987.[1] It emerged
from research programs aimed at identifying novel chemical entities with potent fungicidal
properties. As a member of the spiroketalamine class, its unique mode of action as a sterol
biosynthesis inhibitor (SBI) offered a valuable tool for managing fungal pathogens, especially in
the face of developing resistance to other fungicide classes.

The basic patent for Spiroxamine expired in 2008, which has since led to the introduction of
generic products in various markets.[1] Despite this, Bayer has continued to develop and
market numerous mixture products containing Spiroxamine, often in combination with other
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active ingredients like prothioconazole and tebuconazole, to broaden the spectrum of activity
and manage resistance.[1] Spiroxamine was first registered in the USA in 1993 and is now
registered and commercially available in numerous countries for use on a variety of crops,
including cereals, grapes, and bananas.

Chemical Properties and Synthesis

IUPAC Name: (8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yImethyl)(ethyl)(propyl)amine
CAS Number: 118134-30-8

Molecular Formula: C1sH3sNO2

Molecular Weight: 297.48 g/mol

Chemical Structure: Spiroxamine is a synthetic fungicide belonging to the spiroketalamine
chemical group.[2] The molecule contains a spiroketal moiety, which is a key feature of this
class of compounds.

Synthesis: The synthesis of Spiroxamine is typically achieved through a two-step process.
While specific proprietary details may vary, the general pathway described in the patent
literature involves:

o Step 1: Formation of the Intermediate: An initial compound, referred to as compound X, is
reacted with an alkylamine in the presence of a base. This reaction forms an intermediate
compound, designated as XI.[2]

e Step 2: Final Synthesis: The intermediate compound XI then undergoes a reaction with an
alkyl bromide and a base, facilitated by a phase-transfer catalyst, to yield the final
Spiroxamine product.[2]

This two-step synthesis has been optimized for industrial-scale production, focusing on
efficiency and environmental safety.[2]

Mode of Action: Inhibition of Sterol Biosynthesis

Spiroxamine's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol,
an essential component of fungal cell membranes. Specifically, it acts as a sterol biosynthesis
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inhibitor (SBI), belonging to FRAC (Fungicide Resistance Action Committee) Group 5. Its
primary targets are two key enzymes in the ergosterol biosynthesis pathway:

e A!-reductase: This enzyme is involved in the demethylation of sterol precursors.
o A8 A’-isomerase: This enzyme catalyzes a crucial isomerization step in the pathway.

By inhibiting these enzymes, Spiroxamine effectively blocks the production of ergosterol. This
leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of
the fungal cell membrane, ultimately causing cell death.

Below is a diagram illustrating the fungal sterol biosynthesis pathway and the points of
inhibition by Spiroxamine.
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Caption: Fungal sterol biosynthesis pathway and inhibition sites of Spiroxamine.
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Fungicidal Spectrum and Efficacy

Spiroxamine exhibits a broad spectrum of fungicidal activity, with particular effectiveness
against powdery mildew species. It is used to control a variety of fungal diseases in cereals,
grapes, and other crops.

Table 1: In Vitro Fungicidal Activity of Spiroxamine (ECso values)

. Common
Fungal Species . ECso (mgl/L) Reference
Name/Disease
Blumeria graminis f. Wheat Powdery ]
o ) 0.1-1.0 Generic Data
Sp. tritici Mildew
) Grape Powdery )
Erysiphe necator ] 0.05-0.5 Generic Data
Mildew
Podosphaera Apple Powdery )
] ] 0.2-15 Generic Data
leucotricha Mildew
Sphaerotheca Cucurbit Powdery _
o ) 0.1-0.8 Generic Data
fuliginea Mildew
Puccinia spp. Rusts 1.0-5.0 Generic Data
Mycosphaerella spp. Leaf Spots 05-2.0 Generic Data

Note: ECso values can vary depending on the specific isolate, experimental conditions, and
testing methodology.

Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Mycelial
Growth Inhibition Assay)

This protocol is a generalized method for determining the ECso of Spiroxamine against a

target fungus.

1. Fungal Isolate and Culture Preparation:
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Obtain a pure culture of the target fungal pathogen.

Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at the
optimal temperature for its growth (typically 20-25°C) until sufficient mycelial growth is
achieved.

. Fungicide Stock Solution and Dilutions:

Prepare a stock solution of Spiroxamine (e.g., 1000 mg/L) in a suitable solvent like dimethyl
sulfoxide (DMSOQO) or acetone.

Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g.,
0.01, 0.1, 1, 10, 100 mg/L).

. Assay Plate Preparation:
Prepare the agar medium (e.g., PDA) and sterilize it.

While the agar is still molten (around 45-50°C), add the appropriate volume of the
Spiroxamine dilutions to achieve the desired final concentrations in the agar. Ensure
thorough mixing.

Pour the amended agar into sterile Petri dishes (e.g., 90 mm diameter).

A control plate containing the solvent at the same concentration used in the treatments
should also be prepared.

. Inoculation:

From the actively growing edge of the fungal culture, cut mycelial plugs of a uniform size
(e.g., 5 mm diameter) using a sterile cork borer.

Place one mycelial plug in the center of each agar plate (both treated and control).
. Incubation:

Incubate the plates at the optimal temperature for the fungus in the dark.
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 Incubation time will vary depending on the growth rate of the fungus but is typically 3-7 days.
6. Data Collection and Analysis:

o Measure the radial growth of the fungal colony in two perpendicular directions at regular
intervals.

o Calculate the percentage of mycelial growth inhibition for each concentration compared to
the control using the formula:

o Inhibition (%) = [(dc - dt) / dc] * 100

o Where dc is the average diameter of the fungal colony in the control plate and dt is the
average diameter of the fungal colony in the treated plate.

e The ECso value (the concentration of the fungicide that inhibits fungal growth by 50%) can be
determined by probit analysis or by plotting the percentage of inhibition against the log of the
fungicide concentration.

In Vivo Efficacy Testing (Grape Powdery Mildew)

This protocol outlines a general procedure for evaluating the efficacy of Spiroxamine against
grape powdery mildew in a controlled environment.

1. Plant Material:

e Use young, healthy grapevine plants (e.g., Vitis vinifera cv. '‘Chardonnay’ or another
susceptible variety) grown in pots.

2. Inoculum Preparation:
o Collect conidia of Erysiphe necator from infected grapevine leaves.

e Prepare a conidial suspension in sterile distilled water containing a wetting agent (e.g.,
0.01% Tween 20) to a concentration of approximately 1 x 10> conidia/mL.

3. Fungicide Application:
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Prepare spray solutions of Spiroxamine at various concentrations.
Apply the fungicide solutions to the grapevine leaves until runoff using a hand-held sprayer.

Include an untreated control group (sprayed with water and the wetting agent) and a positive
control (a standard fungicide known to be effective against powdery mildew).

. Inoculation:

Allow the fungicide to dry on the leaf surfaces (typically a few hours).

Inoculate the plants by spraying the conidial suspension evenly onto the upper and lower
surfaces of the leaves.

. Incubation:

Place the inoculated plants in a growth chamber or greenhouse with controlled conditions
favorable for powdery mildew development (e.g., 22-25°C, high humidity for the first 24
hours, and then moderate humidity).

. Disease Assessment:

After a suitable incubation period (typically 7-14 days), assess the disease severity on the
leaves.

Disease severity can be rated on a scale (e.g., 0-5, where 0 = no disease and 5 = >75% of
the leaf area covered with powdery mildew).

Calculate the percent disease control for each treatment compared to the untreated control.

Fungicide Development and Testing Workflow

The development of a new fungicide like Spiroxamine is a long and complex process, typically

taking over a decade from initial discovery to market launch. The following diagram illustrates a

generalized workflow for this process.
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Caption: Generalized workflow for fungicide discovery and development.
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Resistance Management

As with any single-site fungicide, there is a risk of fungal populations developing resistance to
Spiroxamine. To mitigate this risk, it is recommended to use Spiroxamine in rotation or in
mixtures with fungicides that have different modes of action. Adherence to label
recommendations regarding application rates and timing is also crucial for sustainable disease
management.

Conclusion

Spiroxamine has been a significant and enduring tool in the management of fungal plant
diseases for over three decades. Its unique mode of action as a dual inhibitor of sterol
biosynthesis provides effective control of a broad spectrum of pathogens, particularly powdery
mildews. A thorough understanding of its discovery, chemical properties, and biological activity
is essential for its continued effective and sustainable use in agriculture. This technical guide
serves as a comprehensive resource for researchers and professionals in the field of crop
protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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